molecular formula C22H16N4O3S B4792331 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide

2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide

Cat. No. B4792331
M. Wt: 416.5 g/mol
InChI Key: NEJCJFPGWAKJKQ-UHFFFAOYSA-N
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Description

2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide, also known as NAPTHA-PYR-NO2, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied extensively due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamideO2 is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anticancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been proposed that its neuroprotective effects are due to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Biochemical and Physiological Effects:
2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamideO2 has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. It can also modulate the activity of signaling pathways such as nuclear factor-kappa B and mitogen-activated protein kinases. In addition, it can reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamideO2 has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. However, it also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamideO2. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Furthermore, it may be possible to modify the structure of 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamideO2 to improve its potency and selectivity. Overall, 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamideO2 is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamideO2 has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anticancer activities in vitro and in vivo. In addition, it has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(24-18-6-3-7-19(13-18)26(28)29)14-30-22-23-11-10-20(25-22)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJCJFPGWAKJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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